

# Diisopropyl 1,1-Cyclopropanedicarboxylate: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

*Compound Name:* DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

*Cat. No.:* B064202

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered ring flanked by two electron-withdrawing isopropyl ester groups, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, key reactions, and applications, particularly in the realm of pharmaceutical development. Detailed experimental protocols for its preparation and key transformations are presented, alongside a summary of its quantitative data. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of its utility as a synthetic intermediate.

## Introduction

The cyclopropane motif is a recurring structural element in a wide array of natural products and biologically active molecules. The inherent ring strain and unique orbital arrangement of the cyclopropane ring impart distinct chemical reactivity and conformational rigidity, which can be

advantageously exploited in drug design and discovery. Diisopropyl 1,1-cyclopropanedicarboxylate, as a geminally disubstituted cyclopropane, serves as a prominent example of a "donor-acceptor" cyclopropane. The electron-withdrawing nature of the two ester groups activates the cyclopropane ring, making it susceptible to a variety of ring-opening reactions with nucleophiles. This reactivity profile, coupled with its role as a precursor to other important cyclopropane derivatives, establishes it as a cornerstone in the synthetic chemist's toolbox.

## Physicochemical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below. While experimental spectroscopic data for the diisopropyl ester is not readily available in public databases, characteristic chemical shifts can be predicted based on data from analogous compounds such as dimethyl and diethyl 1,1-cyclopropanedicarboxylate.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>4</sub>	[1]
Molecular Weight	214.26 g/mol	[1]
CAS Number	162654-65-1	[1]
Appearance	Colorless liquid	
Boiling Point	103 °C at reduced pressure	[2]
Predicted <sup>1</sup> H NMR		
CH(CH <sub>3</sub> ) <sub>2</sub>	Septet, ~5.0 ppm	
CH(CH <sub>3</sub> ) <sub>2</sub>	Doublet, ~1.2 ppm	
Cyclopropane CH <sub>2</sub>	Singlet or multiplet, ~1.5 ppm	
Predicted <sup>13</sup> C NMR		
C=O	~170 ppm	
CH(CH <sub>3</sub> ) <sub>2</sub>	~68 ppm	
C(CO) <sub>2</sub>	~30 ppm	
CH(CH <sub>3</sub> ) <sub>2</sub>	~21 ppm	
Cyclopropane CH <sub>2</sub>	~18 ppm	

## Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

The most common and industrially viable method for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate involves the reaction of a diisopropyl malonate with a 1,2-dihaloethane in the presence of a base. A detailed experimental protocol based on patented procedures is provided below.[2]

### Experimental Protocol: Synthesis via Double Alkylation

Materials:

- Diisopropyl malonate
- 1,2-dichloroethane
- Potassium carbonate (finely comminuted)
- Dimethylformamide (DMF)

Procedure:

- To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diisopropyl malonate, finely comminuted potassium carbonate, and dimethylformamide.
- Heat the stirred mixture to a temperature of 110-120 °C.
- Slowly add 1,2-dichloroethane to the reaction mixture. An azeotrope of 1,2-dichloroethane and water will begin to distill off.
- Continue the reaction for several hours, monitoring the progress by observing the cessation of water separation.
- After completion, cool the reaction mixture and filter to remove the inorganic salts.
- The filtrate, containing the crude product, is then purified by vacuum distillation to yield pure diisopropyl 1,1-cyclopropanedicarboxylate.

```
// Reactants Reactant1 [label="Diisopropyl Malonate"]; Reactant2 [label="1,2-Dichloroethane"];  
Base [label="K2CO3", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="DMF",  
shape=ellipse, fillcolor="#EA4335"];
```

```
// Reaction Conditions Reaction [label="Heat (110-120 °C)", shape=plaintext,  
fontcolor="#202124"];
```

```
// Intermediate (optional, can be implied)
```

```
// Product Product [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4",  
fontcolor="#FFFFFF"];
```

```
// Connections Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction  
[arrowhead=none]; Base -> Reaction [arrowhead=none]; Solvent -> Reaction  
[arrowhead=none]; Reaction -> Product; } dot Caption: General workflow for the synthesis of  
diisopropyl 1,1-cyclopropanedicarboxylate.
```

## Key Reactions and Synthetic Applications

Diisopropyl 1,1-cyclopropanedicarboxylate is a versatile intermediate that can undergo a variety of transformations, making it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs).

### Hydrolysis to 1,1-Cyclopropanedicarboxylic Acid

The ester groups can be readily hydrolyzed under acidic or basic conditions to yield 1,1-cyclopropanedicarboxylic acid.<sup>[3]</sup> This diacid is a key intermediate in the synthesis of various pharmaceuticals.

```
// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate",  
fillcolor="#4285F4", fontcolor="FFFFFF"];
```

```
// Reagents Reagent [label="H3O+ or OH-", shape=ellipse, fillcolor="#FBBC05"];
```

```
// Product Product [label="1,1-Cyclopropanedicarboxylic Acid"];
```

```
// Connections StartingMaterial -> Product [label="Hydrolysis"]; Reagent -> Product  
[arrowhead=none]; } dot Caption: Hydrolysis of the diisopropyl ester to the corresponding  
dicarboxylic acid.
```

### Reduction to 1,1-Cyclopropanedimethanol

Reduction of the ester functionalities, typically with a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>), affords 1,1-cyclopropanedimethanol.<sup>[4]</sup> This diol can be further functionalized to introduce other chemical moieties.

### Ring-Opening Reactions

As a donor-acceptor cyclopropane, the strained ring of diisopropyl 1,1-cyclopropanedicarboxylate is susceptible to nucleophilic attack, leading to ring-opening. This

reactivity has been extensively studied and provides access to a diverse range of functionalized acyclic compounds.[5][6] The regioselectivity of the ring-opening is dictated by the nature of the nucleophile and the reaction conditions.

```
// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate",  
fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Reagent Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, fillcolor="#FBBC05"];  
  
// Product Product [label="Ring-Opened Adduct"];  
  
// Connections StartingMaterial -> Product [label="Nucleophilic Attack"]; Nucleophile -> Product  
[arrowhead=none]; } dot Caption: General scheme for the nucleophilic ring-opening of  
diisopropyl 1,1-cyclopropanedicarboxylate.
```

## Applications in Drug Development

Diisopropyl 1,1-cyclopropanedicarboxylate and its derivatives are crucial intermediates in the synthesis of several commercially important drugs. For instance, 1,1-cyclopropanedicarboxylic acid, derived from the hydrolysis of the corresponding diester, is a key building block in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. The rigid cyclopropane unit often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

## Conclusion

Diisopropyl 1,1-cyclopropanedicarboxylate has firmly established itself as a pivotal building block in modern organic synthesis. Its straightforward preparation, coupled with its diverse reactivity, provides synthetic chemists with a powerful platform for the construction of intricate molecular frameworks. The ability to readily access the corresponding diacid and diol further enhances its synthetic utility. As the demand for novel and structurally complex drug candidates continues to grow, the importance of versatile and readily available building blocks like diisopropyl 1,1-cyclopropanedicarboxylate is set to increase, ensuring its continued prominence in the fields of medicinal chemistry and drug development.

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## References

- 1. Dipropan-2-yl cyclopropane-1,1-dicarboxylate | C<sub>11</sub>H<sub>18</sub>O<sub>4</sub> | CID 23373948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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